molecular formula C18H27BrN2 B12492717 1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine

1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine

Cat. No.: B12492717
M. Wt: 351.3 g/mol
InChI Key: CMQJAFMJIPYRSC-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)piperazine: Lacks the methylcyclohexyl group, making it less bulky.

    1-(4-Methylphenyl)piperazine: Lacks the bromine atom, affecting its reactivity.

    1-(4-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine is unique due to the presence of both the bromophenyl and methylcyclohexyl groups. This combination provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H27BrN2

Molecular Weight

351.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H27BrN2/c1-15-2-8-18(9-3-15)21-12-10-20(11-13-21)14-16-4-6-17(19)7-5-16/h4-7,15,18H,2-3,8-14H2,1H3

InChI Key

CMQJAFMJIPYRSC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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